molecular formula C18H31ClN2O2 B5478649 N-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

N-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride

Cat. No.: B5478649
M. Wt: 342.9 g/mol
InChI Key: VOLBKLUEYLYGJP-HAAWTFQLSA-N
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Description

N-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a methoxy group, a prop-1-enyl group, and a phenoxy group, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxy-4-[(E)-prop-1-enyl]phenol with butyl bromide in the presence of a base to form the corresponding butyl ether. This intermediate is then reacted with N,N-dimethylethane-1,2-diamine under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors, where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents is common to enhance the reaction rate and yield. Purification steps, such as recrystallization and chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-N’,N’-dimethylethane-1,2-diamine
  • (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate
  • 4-Hydroxy-2-quinolones

Uniqueness

N-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

N-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2.ClH/c1-5-8-16-9-10-17(18(15-16)21-4)22-14-7-6-11-19-12-13-20(2)3;/h5,8-10,15,19H,6-7,11-14H2,1-4H3;1H/b8-5+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLBKLUEYLYGJP-HAAWTFQLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCCCNCCN(C)C)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCCCNCCN(C)C)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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